molecular formula C16H13N B1586734 Benzenamine, 4-(1-naphthalenyl)- CAS No. 125404-00-4

Benzenamine, 4-(1-naphthalenyl)-

Cat. No. B1586734
M. Wt: 219.28 g/mol
InChI Key: OGHOZWNRKYYYHY-UHFFFAOYSA-N
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Patent
US09419237B2

Procedure details

Into a 2-L three-neck flask were put 25 g (0.15 mol) of 4-bromoaniline, 25 g (0.15 mol) of 1-naphthaleneboronic acid, 450 mL of toluene, and 150 mL of ethanol. While the pressure was reduced, this mixture was degassed by being stirred. After the degassing, the atmosphere in a system was replaced with nitrogen. Into the solution was added 220 mL (2.0 mol/L) of a potassium carbonate solution. The obtained mixture was degassed by being stirred while the pressure was reduced, and then, the atmosphere in the system was replaced with nitrogen. To this mixture were added 0.48 g (2.1 mmol) of palladium(II) acetate and 2.4 g (7.9 mmol) of tris(2-methylphenyl)phosphine, and the obtained mixture was stirred under a nitrogen stream at 80° C. for three hours. After the stirring, this mixture was allowed to cool to room temperature, and an aqueous layer of this mixture was extracted three times with toluene. The extracted solution and an organic layer were combined and washed twice with water and washed twice with saturated saline. Into this mixture was added magnesium sulfate, and the mixture was dried for 18 hours. The obtained mixture was subjected to natural filtration to remove magnesium sulfate, and the filtrate was concentrated to obtain an orange liquid. This orange liquid was dissolved in toluene, and this solution was filtrated through Celite, alumina, and Florisil. The obtained filtrate was concentrated to give 33 g of an objective orange liquid in a yield of 99%.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0.48 g
Type
catalyst
Reaction Step Five
Quantity
2.4 g
Type
catalyst
Reaction Step Five
Quantity
450 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[C:9]1(B(O)O)[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:12]=[CH:11][CH:10]=1.C(O)C>C1(C)C=CC=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CC1C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C>[NH2:6][C:5]1[CH:7]=[CH:8][C:2]([C:17]2[C:18]3[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=3)[CH:14]=[CH:15][CH:16]=2)=[CH:3][CH:4]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=CC=C(N)C=C1
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)B(O)O
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0.48 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
2.4 g
Type
catalyst
Smiles
CC1=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C
Step Six
Name
Quantity
450 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by being stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 2-L three-neck flask were put
CUSTOM
Type
CUSTOM
Details
this mixture was degassed
ADDITION
Type
ADDITION
Details
Into the solution was added 220 mL (2.0 mol/L) of a potassium carbonate solution
CUSTOM
Type
CUSTOM
Details
The obtained mixture was degassed
STIRRING
Type
STIRRING
Details
by being stirred while the pressure
STIRRING
Type
STIRRING
Details
the obtained mixture was stirred under a nitrogen stream at 80° C. for three hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
an aqueous layer of this mixture was extracted three times with toluene
WASH
Type
WASH
Details
washed twice with water
WASH
Type
WASH
Details
washed twice with saturated saline
ADDITION
Type
ADDITION
Details
Into this mixture was added magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the mixture was dried for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The obtained mixture was subjected to natural filtration
CUSTOM
Type
CUSTOM
Details
to remove magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to obtain an orange liquid
FILTRATION
Type
FILTRATION
Details
this solution was filtrated through Celite, alumina, and Florisil
CONCENTRATION
Type
CONCENTRATION
Details
The obtained filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C1=CC=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 33 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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